![molecular formula C13H15BrN2O B14143369 5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-92-3](/img/structure/B14143369.png)
5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a bromine atom attached to a spiro-fused bicyclic system, which includes a nitrogen-containing azabicyclo[2.2.2]octane and a furo[2,3-b]pyridine moiety. The presence of these structural elements makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromospiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors One common approach includes the formation of the azabicyclo[22The bromine atom is then introduced through a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to ensure the compound meets the required purity standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Employed in deprotonation steps to facilitate nucleophilic substitution.
Palladium Catalysts: Utilized in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with different functional groups, while oxidation reactions can introduce carbonyl or hydroxyl groups .
Aplicaciones Científicas De Investigación
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane core but lacks the spiro-fused furo[2,3-b]pyridine moiety.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, with significant biological activity.
Uniqueness
The uniqueness of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] lies in its spirocyclic structure, which combines the azabicyclo[2.2.2]octane core with a furo[2,3-b]pyridine moiety. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
220099-92-3 |
|---|---|
Fórmula molecular |
C13H15BrN2O |
Peso molecular |
295.17 g/mol |
Nombre IUPAC |
5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8H2 |
Clave InChI |
YGFFDFKDCIJMIG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)


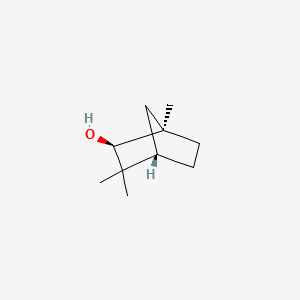
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
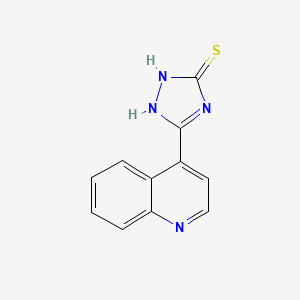
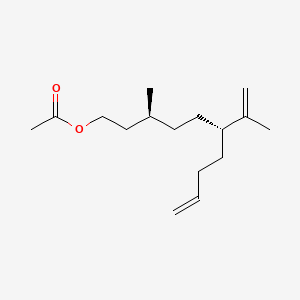
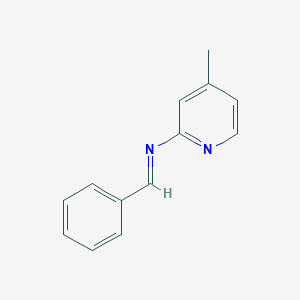
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
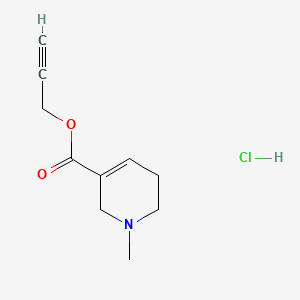
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)

